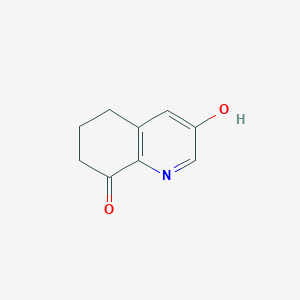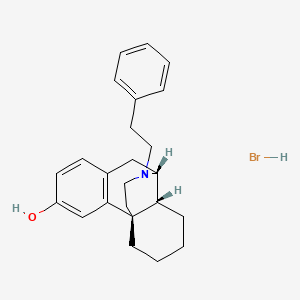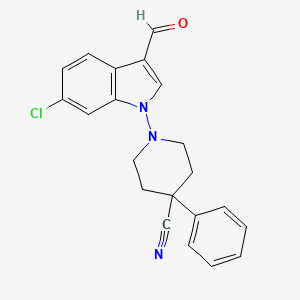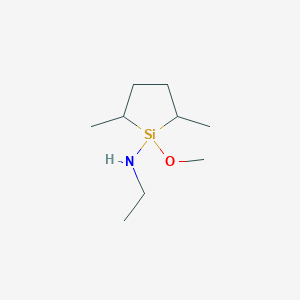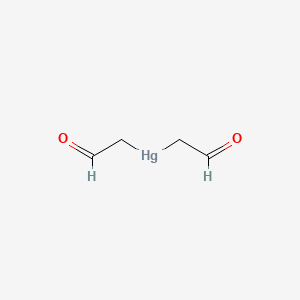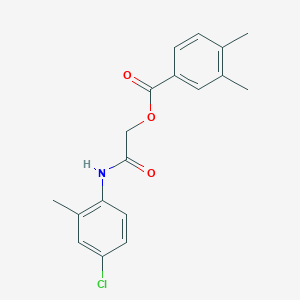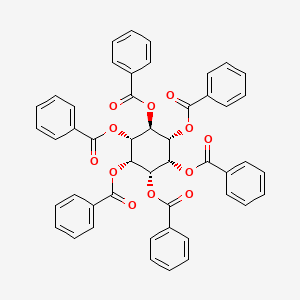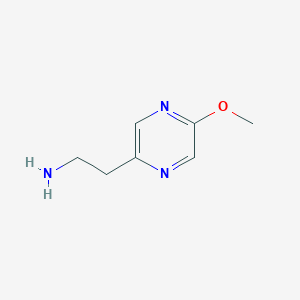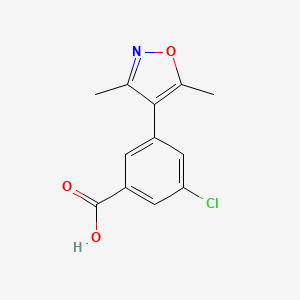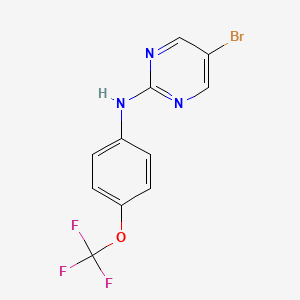![molecular formula C17H19NO3 B14171267 N-[(4-Hydroxyphenyl)methyl]-N-methoxy-3-phenylpropanamide CAS No. 922517-03-1](/img/structure/B14171267.png)
N-[(4-Hydroxyphenyl)methyl]-N-methoxy-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-Hydroxyphenyl)methyl]-N-methoxy-3-phenylpropanamide is an organic compound with a complex structure that includes a hydroxyphenyl group, a methoxy group, and a phenylpropanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Hydroxyphenyl)methyl]-N-methoxy-3-phenylpropanamide typically involves multiple steps. One common method includes the reaction of 4-hydroxybenzaldehyde with methoxyamine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with 3-phenylpropanoic acid chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N-[(4-Hydroxyphenyl)methyl]-N-methoxy-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-[(4-Hydroxyphenyl)methyl]-N-methoxy-3-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism of action of N-[(4-Hydroxyphenyl)methyl]-N-methoxy-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Methyl 3-(4-hydroxyphenyl)propionate: Shares a similar hydroxyphenyl group but differs in the rest of the structure.
N-(4-Hydroxyphenyl)retinamide: A synthetic retinoid derivative with a hydroxyphenyl group.
N-(4-Hydroxyphenyl)acetamide: Another compound with a hydroxyphenyl group but a different amide structure.
Uniqueness
N-[(4-Hydroxyphenyl)methyl]-N-methoxy-3-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group, in particular, can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.
特性
CAS番号 |
922517-03-1 |
|---|---|
分子式 |
C17H19NO3 |
分子量 |
285.34 g/mol |
IUPAC名 |
N-[(4-hydroxyphenyl)methyl]-N-methoxy-3-phenylpropanamide |
InChI |
InChI=1S/C17H19NO3/c1-21-18(13-15-7-10-16(19)11-8-15)17(20)12-9-14-5-3-2-4-6-14/h2-8,10-11,19H,9,12-13H2,1H3 |
InChIキー |
SUQDMRRJAVHPSI-UHFFFAOYSA-N |
正規SMILES |
CON(CC1=CC=C(C=C1)O)C(=O)CCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Thiabicyclo[6.1.0]nonane](/img/structure/B14171185.png)
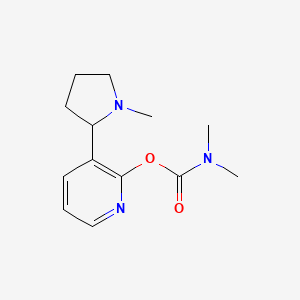
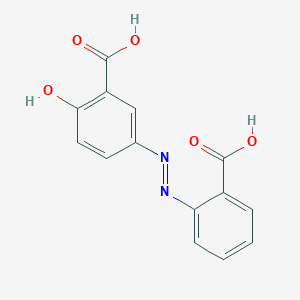
![2,3,6,7,10,11-Hexakis[3-(hexyloxy)phenyl]triphenylene](/img/structure/B14171204.png)
